molecular formula C5H9ClN2O3 B12313146 4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride

4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12313146
M. Wt: 180.59 g/mol
InChI Key: PEAILULBSXLOQL-UHFFFAOYSA-N
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Description

4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₂O₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclization of itaconic acid with an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C5H9ClN2O3

Molecular Weight

180.59 g/mol

IUPAC Name

4-amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H8N2O3.ClH/c6-3-2(5(9)10)1-7-4(3)8;/h2-3H,1,6H2,(H,7,8)(H,9,10);1H

InChI Key

PEAILULBSXLOQL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1)N)C(=O)O.Cl

Origin of Product

United States

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